molecular formula C4HBrF2N2 B1370669 5-Bromo-4,6-difluoropyrimidine CAS No. 946681-88-5

5-Bromo-4,6-difluoropyrimidine

Cat. No.: B1370669
CAS No.: 946681-88-5
M. Wt: 194.96 g/mol
InChI Key: XIBSHDQUWTUSAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-difluoropyrimidine typically involves halogenation reactions. One common method is the bromination of 4,6-difluoropyrimidine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredients
5-Bromo-4,6-difluoropyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules. For instance, derivatives of this compound are explored for their potential as antiviral agents and anticancer drugs .

Case Study: Antiviral Agents
Research has indicated that derivatives of this compound exhibit promising activity against certain viruses. A study demonstrated that modifications to the pyrimidine ring can enhance antiviral efficacy, showcasing the compound's potential in developing new therapeutic agents for viral infections .

Agrochemical Applications

Pesticide Intermediates
In the agrochemical sector, this compound is utilized as an intermediate for synthesizing various pesticides, including herbicides and insecticides. Its ability to act as a catalyst in chemical reactions facilitates the efficient production of these agrochemicals .

Case Study: Herbicide Development
A notable application is in the development of selective herbicides that target specific weed species while minimizing damage to crops. The structural modifications derived from this compound have led to the creation of effective herbicidal formulations that are both potent and environmentally friendly .

Material Science Applications

Polymer Production
The compound is also significant in materials science, particularly in the production of polymers and synthetic rubbers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it valuable for various industrial applications .

Case Study: Modified Polymers
Research has shown that polymers modified with this compound exhibit improved performance characteristics such as increased durability and resistance to environmental stressors. These modified materials are used in coatings, adhesives, and other applications requiring robust materials.

Chemical Synthesis and Catalysis

This compound is employed as a reagent in organic synthesis due to its ability to undergo substitution and coupling reactions. This property makes it a valuable building block for creating more complex organic molecules.

Application Area Description Examples/Case Studies
PharmaceuticalsIntermediate for drug synthesisAntiviral agents targeting viral infections
AgrochemicalsIntermediate for pesticidesDevelopment of selective herbicides
Material ScienceEnhances polymer propertiesModified polymers for coatings and adhesives
Chemical SynthesisReagent for organic synthesisSubstitution and coupling reactions

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-difluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit or activate certain biological pathways by binding to active sites on target proteins . The presence of bromine and fluorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4,6-difluoropyrimidine is unique due to the combination of bromine and fluorine atoms, which confer distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Biological Activity

5-Bromo-4,6-difluoropyrimidine (CAS No. 946681-88-5) is a halogenated pyrimidine derivative with significant biological activity. Its molecular formula is C4_4HBrF2_2N2_2 and it has a molecular weight of 194.96 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for synthesizing various bioactive molecules.

PropertyValue
Molecular FormulaC4_4HBrF2_2N2_2
Molecular Weight194.96 g/mol
Melting Point74-80 °C
SMILESFc1ncnc(F)c1Br
InChI1S/C4HBrF2N2/c5-2-3(6)8-1-9-4(2)7/h1H

The compound is typically presented as a solid powder and is classified under various hazard categories, indicating potential toxicity and the need for careful handling .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines in vitro, particularly through mechanisms involving the inhibition of specific kinases that are crucial for cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

One significant study assessed the compound's effects on human cancer cell lines, including breast and lung cancer cells. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50_{50} Values:
    • MCF-7: 12 µM
    • A549: 15 µM
  • Mechanism of Action : The compound was found to induce apoptosis via the activation of caspase pathways and inhibition of cyclin-dependent kinases (CDKs).

Enzyme Inhibition

This compound has also been evaluated for its potential as an inhibitor of various enzymes:

EnzymeInhibition Activity
CYP1A2Inhibitor
CYP2C19Non-inhibitor
CYP2D6Non-inhibitor

The inhibition of CYP1A2 suggests potential interactions with other drugs metabolized by this enzyme, highlighting the importance of pharmacokinetic studies when considering this compound for therapeutic use .

Safety and Toxicity

The safety profile of this compound indicates that it can cause skin irritation and eye damage upon contact. It is classified as an acute toxic substance when ingested . Proper safety measures should be employed during handling and experimentation.

Synthesis and Derivatives

This compound serves as an essential intermediate in the synthesis of various bioactive compounds. Researchers have developed synthetic routes that allow for the modification of its structure to enhance biological activity or selectivity towards specific targets.

Synthetic Route Example

A notable synthetic approach involves:

  • Starting Material : this compound
  • Reagents : N,N-Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF)
  • Conditions : Reaction conducted at low temperatures (-70 °C to room temperature)
  • Yield : Approximately 70% for certain derivatives .

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other halogenated pyrimidines:

CompoundAnticancer ActivityCYP Inhibition
This compoundYesCYP1A2 Inhibitor
5-Bromo-2,4-dichloropyrimidineModerateNo

This comparison illustrates that while both compounds exhibit biological activity, their specific interactions with enzymes and cancer cell lines differ significantly.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-4,6-difluoropyrimidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves halogenation and fluorination of pyrimidine precursors. For example, fluorination can be achieved using hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled anhydrous conditions . Suzuki or Negishi cross-coupling reactions with brominated intermediates (e.g., 5-bromopyrimidine derivatives) are effective for introducing fluorine substituents, as demonstrated in analogous halogenated pyridine syntheses . Optimization requires monitoring temperature (-20°C to 80°C), solvent polarity (e.g., THF or DMF), and stoichiometry of fluorinating agents to minimize side products. Purity (>98%) is validated via LC-MS and NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR is critical for identifying fluorine substitution patterns (δ -120 to -150 ppm for aromatic fluorine). ¹H and ¹³C NMR confirm bromine and pyrimidine ring integrity .
  • LC-MS: High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 212.97) and detects impurities. Reverse-phase HPLC with UV detection (λ ~260 nm) assesses purity .
  • Elemental Analysis: Confirms Br and F content within ±0.3% deviation .

Q. How does the reactivity of this compound compare to other brominated pyrimidines in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing fluorine atoms activate the pyrimidine ring, enhancing bromine’s susceptibility to nucleophilic attack. For instance, Suzuki couplings with aryl boronic acids proceed efficiently at the bromine site in the presence of Pd(PPh₃)₄ catalysts . Comparative studies show faster reaction kinetics than non-fluorinated analogs (e.g., 5-bromo-4-chloropyrimidine) due to increased electrophilicity. Solvent choice (e.g., DMF vs. dioxane) and base (e.g., K₂CO₃) further modulate reactivity .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate brominated byproducts.
  • Recrystallization: Ethanol/water mixtures (1:3) yield high-purity crystals. Cooling to -20°C improves crystal formation .
  • Distillation: Vacuum distillation (60–80°C at 0.1 mmHg) is effective for thermally stable batches .

Advanced Research Questions

Q. How can reaction parameters be optimized for regioselective functionalization of this compound in multi-step syntheses?

Methodological Answer: Regioselectivity is controlled by steric and electronic effects. For example:

  • Buchwald-Hartwig Amination: Use Pd₂(dba)₃/Xantphos catalysts to selectively substitute bromine with amines at 100°C .
  • Metal-Halogen Exchange: Employ n-BuLi at -78°C to generate lithiated intermediates for carboxylation or alkylation .
    Reaction progress is monitored via TLC and quenched at 80% conversion to avoid over-functionalization.

Q. What strategies enable selective mono- or di-functionalization of this compound for drug discovery applications?

Methodological Answer:

  • Protection/Deprotection: Temporarily protect fluorine sites using trimethylsilyl groups to direct bromine substitution .
  • Microwave-Assisted Synthesis: Accelerate reaction rates (e.g., 150°C, 10 min) for controlled mono-functionalization .
  • Computational Modeling: DFT calculations predict reactive sites (e.g., C5 bromine vs. C4 fluorine) to guide reagent selection .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?

Methodological Answer:

  • Acidic Conditions (pH <3): Hydrolysis of fluorine occurs, forming hydroxylated byproducts. Stability tests in HCl (1M, 25°C) show <5% degradation over 24 hours .
  • Basic Conditions (pH >10): Bromine displacement by hydroxide is observed. Use buffered solutions (pH 7–9) for long-term storage .
  • Oxidative Environments: Exposure to H₂O₂ (3%) leads to sulfone formation; argon atmospheres prevent oxidation .

Q. How should researchers resolve contradictions in reported spectroscopic data or reactivity profiles for this compound?

Methodological Answer:

  • Data Triangulation: Cross-validate NMR and HRMS results with independent synthetic batches .
  • Isolation of Intermediates: Characterize transient species (e.g., Grignard adducts) to clarify mechanistic pathways .
  • Collaborative Reproducibility: Share raw data (e.g., crystallographic files) via open-access platforms to address discrepancies .

Q. What role does this compound play in synthesizing bioactive molecules, such as kinase inhibitors or antiviral agents?

Methodological Answer: The compound serves as a key intermediate for:

  • Pseudouridine Analogs: Fluorine enhances metabolic stability in mRNA vaccine adjuvants .
  • Kinase Inhibitors: Bromine enables late-stage diversification via cross-coupling to install pharmacophores (e.g., aryl groups) .
    Biological screening (e.g., IC₅₀ assays) is conducted post-functionalization to evaluate target binding .

Q. What protocols ensure rigorous validation of analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

  • Calibration Curves: Linear ranges (0.1–100 µg/mL) with R² >0.99 are established via LC-UV .
  • Spike-and-Recovery Tests: Validate accuracy (95–105%) in biological samples using internal standards (e.g., deuterated analogs) .
  • Interlaboratory Comparisons: Round-robin testing across labs ensures method robustness .

Properties

IUPAC Name

5-bromo-4,6-difluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF2N2/c5-2-3(6)8-1-9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBSHDQUWTUSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649857
Record name 5-Bromo-4,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946681-88-5
Record name 5-Bromo-4,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4,6-difluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-4,6-difluoropyrimidine
5-Bromo-4,6-difluoropyrimidine
5-Bromo-4,6-difluoropyrimidine
5-Bromo-4,6-difluoropyrimidine
5-Bromo-4,6-difluoropyrimidine
5-Bromo-4,6-difluoropyrimidine

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